molecular formula C18H16ClN3O B2837590 2-(3-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone CAS No. 299898-01-4

2-(3-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Cat. No.: B2837590
CAS No.: 299898-01-4
M. Wt: 325.8
InChI Key: SBQAMTWMTJXBOI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS: 299897-99-7) is a substituted quinazolinone derivative with the molecular formula C₁₉H₁₉N₃O and a molecular weight of 305.37 g/mol . The quinazolinone core is modified at positions 2 and 6 with a 3-chlorophenyl group and a pyrrolidinyl moiety, respectively. These substitutions likely influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological activity.

Properties

IUPAC Name

2-(3-chlorophenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-13-5-3-4-12(10-13)17-20-16-7-6-14(22-8-1-2-9-22)11-15(16)18(23)21-17/h3-7,10-11H,1-2,8-9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQAMTWMTJXBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)N=C(NC3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and 2-aminobenzamide.

    Cyclization: The reaction between 3-chloroaniline and 2-aminobenzamide under acidic conditions leads to the formation of the quinazolinone core.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3-chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidinyl group.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

1. Antimalarial Activity
Research indicates that quinazolinone derivatives, including 2-(3-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, exhibit significant antimalarial properties. A study synthesized various quinazolinone derivatives and evaluated their activity against malaria parasites. The presence of specific functional groups was found to enhance the antimalarial efficacy, suggesting that modifications in the structure can lead to improved biological activity .

2. Antimicrobial and Antioxidant Potential
Another study investigated the antimicrobial and antioxidant activities of newly synthesized 2,3-disubstituted quinazolinones. The findings demonstrated that these compounds possess notable antimicrobial properties against a range of pathogens, indicating their potential use in treating infectious diseases .

3. Analgesic and Anti-inflammatory Effects
Quinazolinone derivatives have also been evaluated for their analgesic and anti-inflammatory effects. A series of 2-substituted-3H-quinazolin-4-ones were synthesized and tested for these properties. The results showed promising analgesic activity comparable to standard drugs, highlighting their potential as therapeutic agents for pain management .

Case Studies

Case Study 1: Antimalarial Evaluation
In a study aimed at evaluating the antimalarial activity of various quinazolinone derivatives, including this compound, researchers conducted in vivo tests on infected mice. Results showed a significant reduction in parasitemia levels, indicating effective antimalarial action. The study concluded that structural modifications could enhance potency against malaria parasites .

Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial effects of synthesized quinazolinones revealed that certain derivatives exhibited high inhibitory activity against Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess efficacy, providing quantitative data on zone sizes of inhibition .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of the pyrrolidinyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Variations

The biological and pharmacological profiles of quinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Reported Activity/Application
Target Compound (299897-99-7) 2-(3-chlorophenyl), 6-(pyrrolidinyl) Chlorophenyl, cyclic amine 305.37 Not explicitly stated (Potential CNS agent)
6-Chloro-2-(3,4-dichlorophenyl)-3-hydroxy (477864-78-1) 2-(3,4-dichlorophenyl), 6-Cl, 3-OH Polychlorinated, hydroxyl 341.35 Antitumor (structural analog)
Ammonium-2-(2'-phosphoryloxyphenyl)-6-iodo (N/A) 2-(phosphoryloxyphenyl), 6-I Phosphate, iodine ~485* Antitumor (EMIT radiopharmaceutical)
2-Mercapto-6-iodo-3-benzyl (N/A) 2-SH, 6-I, 3-benzyl Thiol, iodine, benzyl ~425* Antitumor (GI₅₀ = 3.9 μM)
3-(4-Chlorophenyl)quinazolinone (N/A) 3-(4-chlorophenyl) Chlorophenyl ~244* Anti-cancer, anti-inflammatory
Fluquinconazole (N/A) 3-(2,4-dichlorophenyl), 6-F, 2-triazolyl Dichlorophenyl, fluorine, triazole ~377* Antifungal (pesticide)

*Calculated based on molecular formulas where explicit data were unavailable.

Physicochemical and Pharmacokinetic Properties

  • Iodine-substituted derivatives exhibit higher molecular weights and lipophilicity, favoring tumor retention but limiting oral bioavailability .
  • Metabolic Stability: The 3-chlorophenyl group may enhance metabolic stability by resisting oxidative degradation, a feature shared with 3-(4-chlorophenyl)quinazolinone .

Biological Activity

2-(3-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential applications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3O, with a molecular weight of 325.8 g/mol. The structural features include:

  • A chlorophenyl group at the second position.
  • A pyrrolidinyl group at the sixth position.
  • A quinazolinone core that is significant for various biological activities.

Quinazolinones, including this compound, are known to act primarily through the inhibition of specific kinases involved in cellular signaling pathways. Kinase inhibition can lead to reduced cell proliferation and survival, making these compounds promising candidates for anticancer therapies .

Anticancer Activity

Research indicates that quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to quinazolinone structures can enhance their binding affinity to target enzymes like tyrosine kinases, which are implicated in tumor growth and metastasis. The presence of electron-withdrawing groups like chlorine further enhances this activity .

Case Studies:

  • Cytotoxicity Assays: In vitro studies using MTT assays demonstrated that derivatives of quinazolinones exhibited dose-dependent cytotoxic effects against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. Notably, certain derivatives showed IC50 values as low as 10 µM, indicating potent anticancer potential .

Antibacterial Activity

Quinazolinones have also been evaluated for their antibacterial properties. Compounds similar to this compound have demonstrated moderate activity against both Gram-positive and Gram-negative bacterial strains. This suggests a broader application in treating infections alongside cancer .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones can be significantly influenced by their structural modifications. The following table summarizes some related compounds and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
2-(4-chlorophenyl)-6-(1-piperidinyl)-4(3H)-quinazolinonePiperidine instead of pyrrolidineAnticancer activity
2-(3-bromophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinoneBromine substituentEnhanced binding affinity
2-(phenyl)-6-(1-morpholinyl)-4(3H)-quinazolinoneMorpholine instead of pyrrolidineAntimicrobial properties
2-(5-fluorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinoneFluorine substituentPotential CNS activity

This table illustrates how variations in substituents can influence both the biological activity and pharmacological profiles of quinazolinones.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for various modifications to enhance its efficacy and selectivity against specific biological targets. These synthetic routes often emphasize yield optimization and reaction conditions.

Chemical Reactions Analysis

Electrophilic and Nucleophilic Reactions

The quinazolinone core and substituents govern reactivity:

  • Electrophilic Substitution :

    • The 3-chlorophenyl group directs electrophiles to meta and para positions due to its electron-withdrawing nature. Nitration with HNO₃/H₂SO₄ predominantly yields 5-nitro derivatives .

    • The pyrrolidinyl group at position 6 enhances electron density at position 7, enabling sulfonation or halogenation .

  • Nucleophilic Aromatic Substitution :

    • The 3-chlorophenyl group undergoes substitution with amines (e.g., aniline) under Cu catalysis to form 3-aryl derivatives (Table 1) .

Table 1: Nucleophilic Substitution at 3-Chlorophenyl Group

ReagentConditionsProductYieldReference
AnilineCu(OAc)₂, DMF, 80°C3-Anilino derivative72%
HydrazineEtOH, reflux3-Hydrazinyl derivative68%

Functionalization at the Pyrrolidinyl Group

The pyrrolidine nitrogen participates in alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form quaternary ammonium salts .

  • Acylation : Acetyl chloride or benzoyl chloride in CH₂Cl₂/TEA yields N-acylated derivatives (Table 2) .

Table 2: Acylation of Pyrrolidinyl Nitrogen

Acylating AgentConditionsProductYieldSource
Acetyl chlorideDCM, 0°C, 4 hN-Acetyl-pyrrolidinyl derivative85%
Benzoyl chlorideTEA, CH₂Cl₂N-Benzoyl derivative78%

Ring-Opening and Cycloaddition Reactions

  • Oxidative Ring-Opening : Treatment with KMnO₄ cleaves the quinazolinone ring to form anthranilic acid derivatives .

  • Cycloaddition : Reacts with dimethyl acetylenedicarboxylate (DMAD) in Diels-Alder reactions to generate fused polycyclic systems (e.g., pyridazinoquinazolinones) .

Biological Activity and Derivatization

Derivatives exhibit enhanced bioactivity through targeted modifications:

  • Antimicrobial Activity : Bromination at position 3 or acylation of the pyrrolidinyl group improves activity against S. aureus and E. coli (MIC: 2–8 µg/mL) .

  • Anticancer Potential : Copper-catalyzed coupling with trifluoromethyl groups enhances EGFR inhibition (IC₅₀: 0.8–1.2 µM) .

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 7.2–8.1 ppm (aromatic protons), δ 3.4–3.8 ppm (pyrrolidinyl –CH₂–), and δ 5.1 ppm (NH of quinazolinone) .

  • IR : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–N stretch) .

This compound’s reactivity is highly tunable, enabling applications in medicinal chemistry and materials science. Further studies should explore its catalytic behavior and enantioselective functionalization.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone?

Methodological Answer: The synthesis typically involves multi-step pathways, including cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes or isocyanates. For example, quinazolinone cores can be functionalized at positions 2 and 6 via nucleophilic substitution or palladium-catalyzed coupling. A validated approach uses:

  • Step 1: Formation of the quinazolinone core via cyclization of 2-aminobenzamide derivatives with carbonyl reagents (e.g., triethyl orthoformate) .
  • Step 2: Introduction of the 3-chlorophenyl group via Ullmann coupling or nucleophilic aromatic substitution .
  • Step 3: Functionalization at position 6 using pyrrolidine under Buchwald-Hartwig amination conditions .
    Key considerations: Optimize solvent polarity (e.g., THF or DMF) and temperature to minimize byproducts .

Q. How do structural modifications at the quinazolinone core influence biological activity?

Methodological Answer: Substituents at positions 2, 3, and 6 are critical for modulating activity:

  • Position 2 (3-chlorophenyl): Enhances lipophilicity and π-π stacking with target proteins (e.g., kinase domains) .
  • Position 6 (pyrrolidinyl): Introduces basicity, improving solubility and membrane permeability .
  • Core modifications: Fluorine or methyl groups at position 4 can alter electron density, affecting binding affinity .
    Experimental validation: Use comparative bioassays (e.g., antimicrobial MIC tests) to evaluate substituent effects .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and pyrrolidinyl protons (δ 1.5–3.5 ppm). Confirm substitution patterns via coupling constants .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine .
  • X-ray crystallography: Resolve intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

Methodological Answer:

  • Broth microdilution (CLSI guidelines): Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays: Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC .
  • Biofilm inhibition: Use crystal violet staining on Candida albicans .
    Controls: Include fluoroquinolones (ciprofloxacin) and azoles (fluconazole) .

Advanced Research Questions

Q. How do conflicting reports on anticancer efficacy inform experimental design for this compound?

Methodological Answer: Discrepancies in activity data (e.g., IC50 variations) may arise from:

  • Cell line heterogeneity: Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity .
  • Off-target effects: Use kinase profiling arrays to distinguish primary targets (e.g., EGFR) from secondary interactions .
  • Metabolic stability: Compare results in serum-supplemented vs. serum-free media to account for protein binding .

Q. How can SAR discrepancies between in vitro and in vivo models be resolved?

Methodological Answer:

  • Pharmacokinetic profiling: Measure oral bioavailability and half-life to explain efficacy gaps .
  • Metabolite identification: Use LC-MS to detect active/inactive derivatives (e.g., hydroxylation at position 6) .
  • Tissue distribution studies: Employ radiolabeled analogs to quantify target engagement in tumors vs. plasma .

Q. What computational methods predict the environmental fate of this compound?

Methodological Answer:

  • QSAR models: Estimate biodegradability (e.g., BIOWIN) and bioaccumulation factors (log P) .
  • Molecular dynamics simulations: Model interactions with soil organic matter to predict adsorption .
  • Ecotoxicity assays: Use Daphnia magna and Aliivibrio fischeri to validate computational predictions .

Q. How to balance pharmacokinetics and target affinity during optimization?

Methodological Answer:

  • Lipophilicity adjustments: Introduce polar groups (e.g., hydroxyl) to reduce log P while maintaining H-bond donor counts .
  • Prodrug strategies: Mask pyrrolidinyl amines with acetyl groups to enhance absorption .
  • Co-crystallization studies: Resolve binding modes with target proteins to guide rational design .

Q. What challenges arise in detecting degradation products during stability studies?

Methodological Answer:

  • Forced degradation: Expose to heat, light, and hydrolytic conditions, then use UPLC-QTOF to identify degradants .
  • Isolation challenges: Employ preparative HPLC for low-abundance products (e.g., quinazolinone ring-opened derivatives) .
  • Toxicological screening: Test degradants for genotoxicity (Ames test) and hepatotoxicity (HepG2 assays) .

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